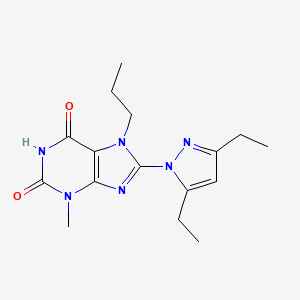

8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

8-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 1013768-61-0) is a purine derivative with a molecular formula of C₁₉H₂₆N₆O₃ and a molecular weight of 386.45 g/mol. The compound features a purine-2,6-dione core substituted at the 8-position with a 3,5-diethylpyrazole moiety, at the 3-position with a methyl group, and at the 7-position with a propyl chain.

Propriétés

IUPAC Name |

8-(3,5-diethylpyrazol-1-yl)-3-methyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O2/c1-5-8-21-12-13(20(4)16(24)18-14(12)23)17-15(21)22-11(7-3)9-10(6-2)19-22/h9H,5-8H2,1-4H3,(H,18,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDCQEMWVFLPPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1N3C(=CC(=N3)CC)CC)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the alkylation of pyrazole derivatives with appropriate alkyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a strong base like potassium tert-butoxide . The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance product purity .

Analyse Des Réactions Chimiques

Types of Reactions

8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: N-bromosuccinimide in chloroform.

Major Products Formed

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of halogenated pyrazole derivatives.

Applications De Recherche Scientifique

8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

Biology: Investigated for its potential as an enzyme inhibitor in various biological pathways.

Medicine: Explored for its anti-inflammatory, antibacterial, and antifungal properties.

Industry: Utilized in the development of new materials with specific electronic properties.

Mécanisme D'action

The mechanism of action of 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition of enzyme activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Molecular Weight :

- The target compound’s propyl and diethylpyrazole groups contribute to its higher molecular weight (386.45 g/mol) compared to Compound A (314.34 g/mol), which has smaller substituents (dimethylpyrazole and methylallyl) .

- Compound B, with a phenylpropyl chain , exhibits the highest molecular weight (420.50 g/mol), emphasizing the impact of aromatic substituents on bulk .

Compound B’s phenylpropyl group likely reduces aqueous solubility due to increased hydrophobicity, a common trade-off in drug design for membrane permeability .

Activité Biologique

The compound 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The chemical formula of this compound is , with a molecular weight of approximately 368.43 g/mol. It contains various functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-diethylpyrazole with appropriate purine derivatives under controlled conditions. The reaction pathway often includes steps such as nucleophilic substitution and cyclization to form the desired purine structure.

Antimicrobial Activity

Research indicates that compounds similar to 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibit significant antimicrobial properties. For instance:

- Bactericidal Effects : Studies have shown that related pyrazole derivatives demonstrate effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Several studies have highlighted the potential antiviral effects of pyrazole derivatives. For example:

- Inhibition of Viral Replication : Pyrazole compounds have been reported to inhibit viruses like HIV and herpes simplex virus (HSV) by interfering with viral replication processes .

Anticancer Properties

Preliminary findings suggest that this compound may possess anticancer properties:

- Cell Line Studies : In vitro studies have demonstrated that related purine derivatives can induce apoptosis in cancer cell lines, suggesting a potential mechanism for anticancer activity .

Case Studies

- Antibacterial Study : A recent study evaluated the antibacterial efficacy of various pyrazole derivatives against Bacillus cereus and Candida albicans, showing promising results for compounds structurally similar to our target compound .

- Antiviral Efficacy : Another investigation focused on the antiviral activity of new pyrazole derivatives against HSV. Results indicated a reduction in plaque formation by up to 69%, showcasing their potential as antiviral agents .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.